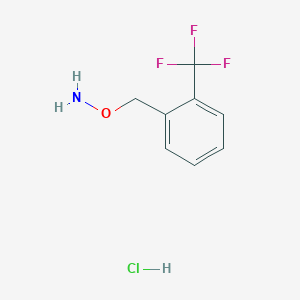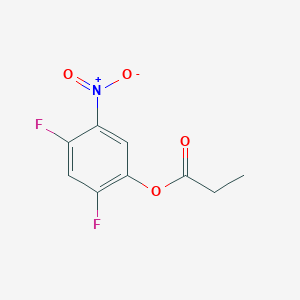
2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
Descripción general
Descripción
2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide is a useful research compound. Its molecular formula is C11H9F3N2O and its molecular weight is 242.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformation
2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide is involved in various chemical synthesis processes. For instance, its reduction led to the formation of N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine, as demonstrated by Darling and Chen (1978) in the "Journal of pharmaceutical sciences" (Darling & Chen, 1978). This indicates its potential in creating diverse chemical compounds through transformation processes.
Building Block in Heterocyclic Synthesis
The compound serves as a crucial building block in the synthesis of polyfunctionalized heterocyclic compounds. This aspect was elaborated in a review by Moustafa A. Gouda (2014) in "Synthetic Communications", highlighting its role in heterocyclic synthesis (Gouda, 2014).
Role in Anticancer Activity
In the field of medicinal chemistry, this compound has been utilized in synthesizing derivatives with potential anticancer activity. For instance, Horishny, Arshad, and Matiychuk (2021) in the "Russian Journal of Organic Chemistry" discussed the synthesis of thiazolidin-2-ylidene acetamide derivatives using this compound for testing against leukemia cell lines (Horishny et al., 2021).
Synthesis of Novel Pyrazole, 1,3-Thiazole, and 1,3,4-Thiadiazole Derivatives
The compound has been used in the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives. This was demonstrated by Dawood, Alsenoussi, and Ibrahim (2011) in their study published in "Afinidad" (Dawood et al., 2011).
Synthesis of Heterocycles with Insecticidal Properties
A novel application of this compound is in the synthesis of heterocycles with potential insecticidal properties. Fadda et al. (2017) in "RSC Advances" utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide for synthesizing various heterocycles and evaluated their effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The safety information includes the hazard statements H301 and the precautionary statements P301 + P330 + P331 + P310 . It is also classified as non-combustible, acute toxic Cat.3, and as a toxic hazardous material causing chronic effects .
Análisis Bioquímico
Biochemical Properties
2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules such as transport proteins, influencing their function and distribution within the cell .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcription of specific genes . These molecular interactions contribute to the overall biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects are also noted, where a certain dosage level is required to elicit a measurable response in the animal models .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . These distribution patterns are important for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with specific biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
2-cyano-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-8(2-4-9)7-16-10(17)5-6-15/h1-4H,5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCRNPZHLOULGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594755 | |
| Record name | 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566926-08-7 | |
| Record name | 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

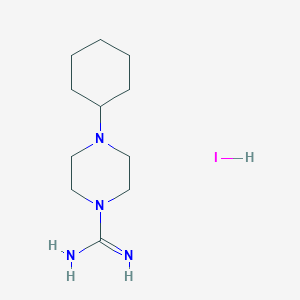

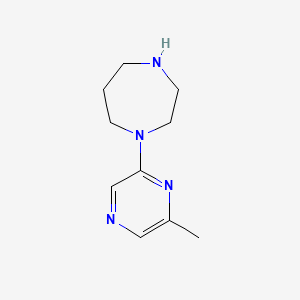
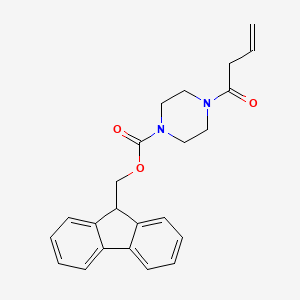

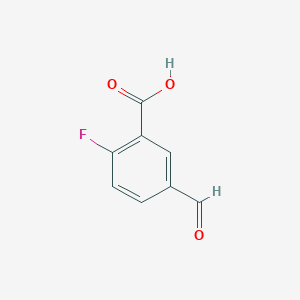
![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)
![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)
